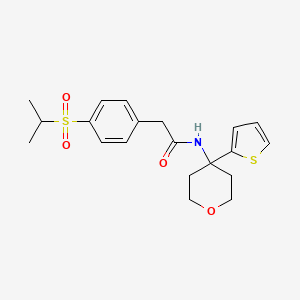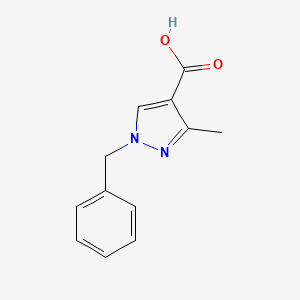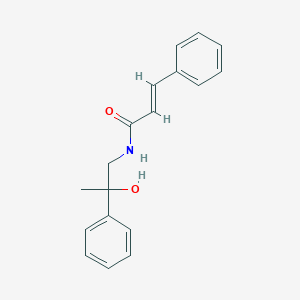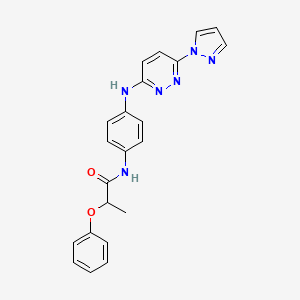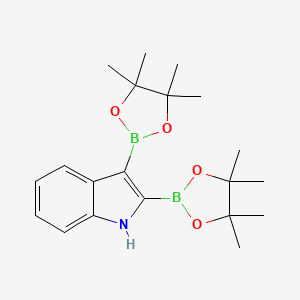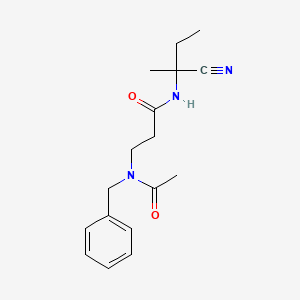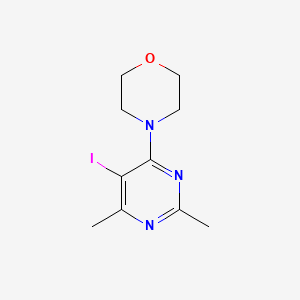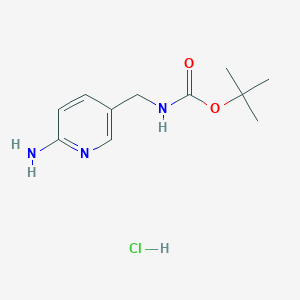![molecular formula C18H14FN5OS B2986097 7-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine CAS No. 863500-87-2](/img/structure/B2986097.png)
7-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique
Anti-Alzheimer’s Research
Triazolopyrimidine derivatives have been shown to possess activities that could be beneficial in the research and treatment of Alzheimer’s disease. The specific compound may be studied for its potential effects on neurodegenerative processes associated with Alzheimer’s .
Anti-Diabetes Studies
These derivatives also exhibit anti-diabetic properties, which could make them valuable in the study of insulin regulation and glucose metabolism. Research could focus on their potential to modulate blood sugar levels .
Anti-Cancer Applications
The anti-cancer potential of triazolopyrimidine derivatives is another area of interest, with studies potentially exploring their efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells .
Anti-Microbial and Anti-Tuberculosis
Their anti-microbial and anti-tuberculosis activities suggest that they could be used in the development of new antibiotics or treatments for TB .
Anti-Viral and Anti-Malarial Research
The compounds’ anti-viral and anti-malarial properties indicate they could contribute to the development of treatments for viral infections and malaria .
Anti-Inflammatory Studies
Research into the anti-inflammatory effects of triazolopyrimidine derivatives could lead to new therapies for inflammatory diseases .
Anti-Parkinsonism and Anti-Glaucoma Research
Lastly, their potential applications in anti-parkinsonism and anti-glaucoma research could open up new avenues for treating these conditions .
Propriétés
IUPAC Name |
7-[(2-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-25-14-8-6-13(7-9-14)24-17-16(22-23-24)18(21-11-20-17)26-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZJYYAFROTPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)
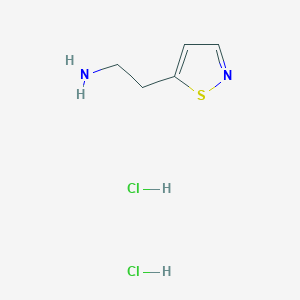
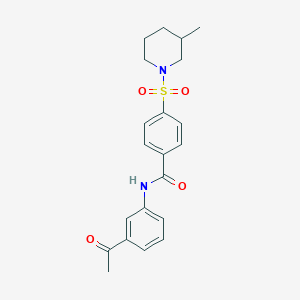
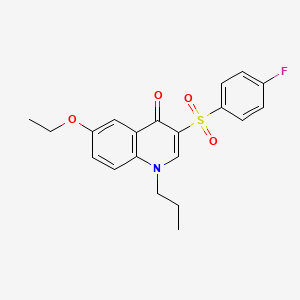
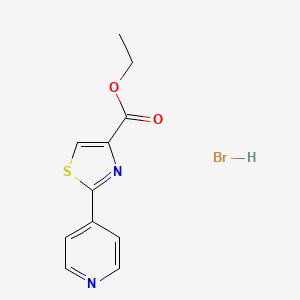
![Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2986021.png)
